molecular formula C6H6ClNO3S B042906 4-Amino-3-chlorobenzenesulfonic acid CAS No. 98-35-1

4-Amino-3-chlorobenzenesulfonic acid

Cat. No. B042906
CAS RN: 98-35-1
M. Wt: 207.64 g/mol
InChI Key: NEECEUZBAHTVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04968835

Procedure details

Starting from 293.5 g of 2-chloroaniline, 460 ml of o-dichlorobenzene and 225.5 g of monohydrate, the reaction was performed as in Example 4. After 4.3 hours at 200° C., the mixture was cooled, filtered off with suction and dried. The isolated solid weighed 489.3 g and contained 51.1% of 2-chloroaniline-4-sulphonic acid, based on the use of 2-chloroaniline, with a selectivity of 100%.
Quantity
293.5 g
Type
reactant
Reaction Step One
Quantity
225.5 g
Type
reactant
Reaction Step Two
Quantity
460 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S:9](=O)(=[O:12])([OH:11])[OH:10]>ClC1C=CC=CC=1Cl>[Cl:1][C:2]1[CH:8]=[C:7]([S:9]([OH:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
293.5 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Two
Name
Quantity
225.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
460 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4.3 h
Name
Type
Smiles
ClC1=C(N)C=CC(=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.